1,3-Benzothiazole-3-acetamide, 2,3-dihydro-2-oxo-N-(8-quinolinyl)-
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Overview
Description
2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-(QUINOLIN-8-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-(QUINOLIN-8-YL)ACETAMIDE typically involves the condensation of a benzothiazole derivative with a quinoline derivative under specific reaction conditions. Common reagents used in the synthesis include acetic anhydride, catalysts like sulfuric acid, and solvents such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-(QUINOLIN-8-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-(QUINOLIN-8-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-(PHENYL)ACETAMIDE: Similar structure but with a phenyl group instead of a quinoline group.
2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-(PYRIDIN-2-YL)ACETAMIDE: Similar structure but with a pyridine group instead of a quinoline group.
Uniqueness
The uniqueness of 2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-(QUINOLIN-8-YL)ACETAMIDE lies in its specific combination of benzothiazole and quinoline moieties, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H13N3O2S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(2-oxo-1,3-benzothiazol-3-yl)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C18H13N3O2S/c22-16(11-21-14-8-1-2-9-15(14)24-18(21)23)20-13-7-3-5-12-6-4-10-19-17(12)13/h1-10H,11H2,(H,20,22) |
InChI Key |
RLIZLYGMQBYKAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)NC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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